molecular formula C24H19F3N4O5 B2387747 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1359505-79-5

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2387747
CAS No.: 1359505-79-5
M. Wt: 500.434
InChI Key: GETOWCZKVYSGDM-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules combining oxadiazole, pyridinone, and acetamide moieties. Its structure features a 3,4-dimethoxyphenyl-substituted 1,2,4-oxadiazole ring linked to a 2-oxopyridin-1(2H)-yl scaffold, further connected to an N-[3-(trifluoromethyl)phenyl]acetamide group. These functional groups are pharmacologically significant: the oxadiazole ring enhances metabolic stability and binding affinity, while the trifluoromethyl group improves lipophilicity and bioavailability .

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O5/c1-34-18-9-8-14(11-19(18)35-2)21-29-22(36-30-21)17-7-4-10-31(23(17)33)13-20(32)28-16-6-3-5-15(12-16)24(25,26)27/h3-12H,13H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETOWCZKVYSGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes, including signal transduction, inflammation, and cell growth.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s lipophilicity and low water solubility suggest that it may be more effective in lipid-rich environments. Additionally, its metabolic stability may be affected by variations in the expression or activity of metabolizing enzymes in different individuals or tissues.

Biological Activity

The compound 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide represents a novel structure within the realm of medicinal chemistry, particularly in the development of therapeutic agents. This article delves into its biological activity, synthesizing data from various studies and highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C23H26N4O4
  • Molecular Weight : 422.48 g/mol
  • IUPAC Name : 4-[(2S)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carbonyl]-N,N-dimethylaniline

Structural Features

FeatureDescription
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0
Rotatable Bonds7
LogP (Partition Coefficient)3.714
Water Solubility (LogSw)-3.97

The presence of the 1,2,4-oxadiazole moiety is significant as this structure is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole ring exhibit promising anticancer activity. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of critical signaling pathways involved in tumor growth.

Case Study: Cytotoxicity Assessment

In a study evaluating similar oxadiazole derivatives, compounds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against A-431 and Jurkat cell lines, indicating strong anticancer potential . The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly enhance biological activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl has been shown to increase activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
S338-1020Pseudomonas aeruginosa8 µg/mL

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. For example, studies have indicated that oxadiazole derivatives can inhibit protein-protein interactions critical for cancer cell proliferation .

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
  • Structural Modifications : To optimize activity and reduce potential toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The compound’s uniqueness lies in its substituents:

  • Oxadiazole moiety : 3,4-Dimethoxyphenyl (electron-donating groups).
  • Acetamide moiety : 3-Trifluoromethylphenyl (electron-withdrawing group).

Comparisons with similar compounds (Table 1) highlight how substituent variations influence properties:

Compound (Example) Oxadiazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 3,4-Dimethoxyphenyl 3-Trifluoromethylphenyl C₂₆H₂₁F₃N₄O₅* ~550.5 Inferred metabolic stability
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide Phenyl 3-Chloro-4-methoxyphenyl C₂₃H₁₈ClN₃O₄ 435.86 Enhanced reactivity due to chloro group
2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide 4-Fluorophenyl 3-Methylphenyl C₂₄H₂₁FN₄O₃ 432.4 Hypothetical antimicrobial activity
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,3-dimethylphenyl)acetamide 4-Chlorophenyl 2,3-Dimethylphenyl C₂₅H₂₂ClN₃O₃ 459.92 Anti-inflammatory effects (inferred)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide 3-Methylphenyl 2-Chloro-5-(trifluoromethyl)phenyl C₂₃H₁₆ClF₃N₄O₃ 529.85 Enhanced lipophilicity

*Estimated based on structural analogs.

Functional Group Impact

  • 3,4-Dimethoxyphenyl vs. Halogenated Phenyl (e.g., 4-Fluoro/Chloro) : Methoxy groups improve solubility via hydrogen bonding, whereas halogens (F, Cl) enhance electronegativity and target binding .
  • Trifluoromethyl vs. Methyl/Chloro on Acetamide : The trifluoromethyl group increases metabolic resistance and membrane permeability compared to smaller substituents .

Research Findings and Pharmacological Inferences

While direct studies on the target compound are lacking, insights from analogs suggest:

  • Antimicrobial Potential: Oxadiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl, chloro) exhibit activity against bacterial enzymes like DNA gyrase .
  • Anti-inflammatory Activity : Compounds with dihydropyridine and acetamide moieties show COX-2 inhibition in vitro .
  • Metabolic Stability: The trifluoromethyl group likely reduces oxidative degradation, extending half-life compared to non-fluorinated analogs .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with coupling precursors under controlled conditions. For example:

  • Step 1 : Formation of the oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine .
  • Step 2 : Introduction of the pyridinone moiety through nucleophilic substitution or condensation reactions .
  • Step 3 : Final amide bond formation using coupling agents like EDC/HOBt or DCC .
    Key intermediates include 3,4-dimethoxyphenyl-1,2,4-oxadiazole derivatives and 2-oxopyridin-1(2H)-yl-acetic acid precursors. Reaction progress is monitored via TLC, and purity is confirmed by NMR and MS .

Advanced: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocycle formation .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
  • Workup Protocols : Purification via column chromatography with gradient elution (hexane:EtOAc) ensures high purity .

Basic: What analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole and pyridinone moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for halogenated substituents (e.g., trifluoromethyl group) .
  • FTIR : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .

Advanced: How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Variable Temperature (VT) NMR : Resolves dynamic effects like hindered rotation in amide bonds .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex aromatic regions .
  • Computational Modeling : DFT calculations predict 1^1H NMR chemical shifts to validate experimental data .

Basic: What in vitro assays are used for preliminary biological screening?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the oxadiazole scaffold .

Advanced: What strategies are employed for target identification (e.g., protein binding)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like COX-2 or EGFR kinase .
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics with immobilized proteins .
  • Pull-Down Assays : Biotinylated analogs capture interacting proteins from cell lysates for proteomic analysis .

Advanced: How can structure-activity relationship (SAR) contradictions be addressed in analogs?

  • Fragment-Based Design : Systematic substitution of the 3,4-dimethoxyphenyl or trifluoromethyl groups to isolate pharmacophores .
  • Meta-Analysis : Cross-referencing biological data from analogs with similar pyridinone-oxadiazole scaffolds .
  • In Silico SAR : Machine learning models (e.g., Random Forest) prioritize synthetic targets based on predicted activity .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

Advanced: How is metabolite profiling conducted to assess toxicity?

  • LC-MS/MS : Identifies Phase I/II metabolites in hepatic microsome incubations .
  • CYP450 Inhibition Assays : Evaluates drug-drug interaction risks using recombinant enzymes .
  • Ames Test : Screens for mutagenicity via bacterial reverse mutation assays .

Advanced: What computational methods predict physicochemical properties (e.g., solubility, logP)?

  • QSPR Models : Predict logP and pKa using software like ACD/Labs or MarvinSuite .
  • Molecular Dynamics (MD) : Simulates solvation free energy in water/octanol systems to estimate solubility .
  • Hirshfeld Surface Analysis : Visualizes intermolecular interactions influencing crystallinity .

Comparative Table: Structurally Similar Compounds and Their Activities

Compound NameKey Structural FeaturesBiological ActivityReference
N-(4-acetylphenyl)-2-[...]acetamideThieno[2,3-d]pyrimidine, oxadiazoleAntimicrobial, Anticancer
Ethyl 4-{2-[...]acetamido}benzoatePyrazole core, ester groupCOX-2 Inhibition
Oxadiazole Compound BOxadiazole ringAntifungal

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